N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
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Overview
Description
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is an organic compound that features a thiazole ring substituted with a 2,4-dimethoxyphenyl group and a cyclohexanecarboxamide moiety. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities .
Preparation Methods
Chemical Reactions Analysis
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide can be compared with other thiazole derivatives such as:
- N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)cyclohexanecarboxamide
- N-(4-(2,4-dihydroxyphenyl)thiazol-2-yl)cyclohexanecarboxamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-13-8-9-14(16(10-13)23-2)15-11-24-18(19-15)20-17(21)12-6-4-3-5-7-12/h8-12H,3-7H2,1-2H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOFZNAOKZEAES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.